molecular formula C19H16N4OS2 B10997298 N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B10997298
M. Wt: 380.5 g/mol
InChI Key: PCGWIZJPMBPFAD-UHFFFAOYSA-N
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Description

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide is a complex organic compound that features a thiazole ring system Thiazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide typically involves multi-step organic reactions. One common approach is the cyclization of appropriate thioamides and α-haloketones under controlled conditions. The reaction conditions often include the use of solvents like ethanol or acetonitrile and catalysts such as triethylamine or potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Bases: Sodium hydroxide, potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thioethers or amines .

Scientific Research Applications

N-[(2E)-4,5-dimethyl-1,3-thiazol-2(3H)-ylidene]-4-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. It can inhibit enzyme activity by binding to active sites or altering enzyme conformation. The pathways involved may include inhibition of key metabolic enzymes or disruption of cellular processes .

Properties

Molecular Formula

C19H16N4OS2

Molecular Weight

380.5 g/mol

IUPAC Name

N-(4,5-dimethyl-1,3-thiazol-2-yl)-4-phenyl-2-pyrrol-1-yl-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C19H16N4OS2/c1-12-13(2)25-18(20-12)22-17(24)16-15(14-8-4-3-5-9-14)21-19(26-16)23-10-6-7-11-23/h3-11H,1-2H3,(H,20,22,24)

InChI Key

PCGWIZJPMBPFAD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C2=C(N=C(S2)N3C=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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